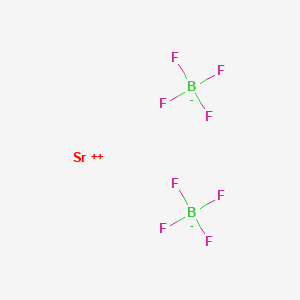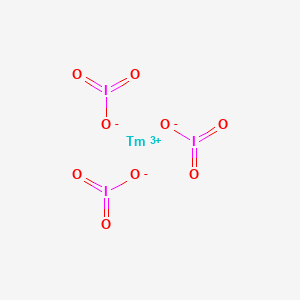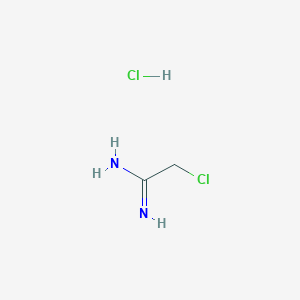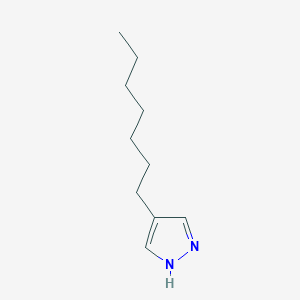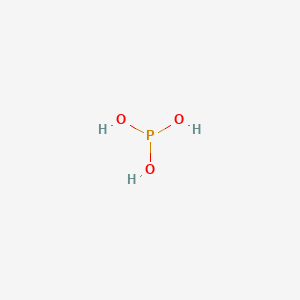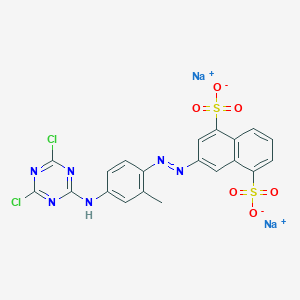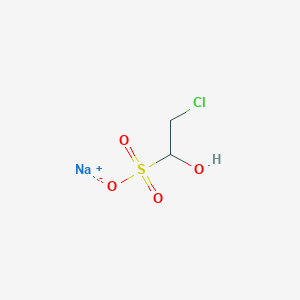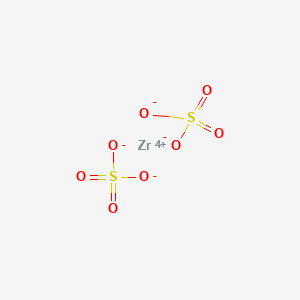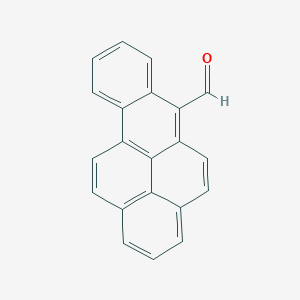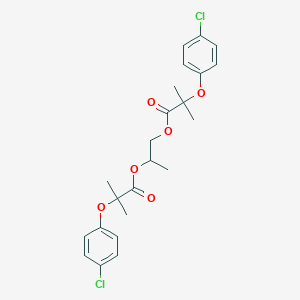
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate), also known as Clofibrate, is a chemical compound that has been used as a lipid-lowering agent. It belongs to the class of fibric acid derivatives and is commonly used to treat hyperlipidemia. Clofibrate has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in triglyceride synthesis. This leads to a decrease in blood triglyceride levels and an increase in HDL cholesterol levels.
Efectos Bioquímicos Y Fisiológicos
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been shown to have several biochemical and physiological effects. It decreases the levels of triglycerides and LDL cholesterol in the blood while increasing the levels of HDL cholesterol. It also decreases the levels of apolipoprotein B, a protein that is involved in the transport of LDL cholesterol. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to have anti-inflammatory effects, reducing the levels of C-reactive protein, a marker of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It has also been extensively studied and has a large body of literature supporting its use in scientific research. However, there are also limitations to its use. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been shown to have off-target effects, which may complicate the interpretation of results. It also has a relatively low potency and may require high concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for the use of 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) in scientific research. It has been shown to have potential applications in the treatment of metabolic disorders such as non-alcoholic fatty liver disease and type 2 diabetes. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as atherosclerosis and rheumatoid arthritis. Further studies are needed to fully understand the potential applications of 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) in these areas. Additionally, the development of more potent and selective PPARα agonists may provide new opportunities for the treatment of metabolic disorders.
Métodos De Síntesis
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) is synthesized by reacting 4-chlorophenol with isobutyryl chloride in the presence of a base to form 4-chlorophenyl isobutyrate. This intermediate is then reacted with 1,2-propanediol in the presence of an acid catalyst to form 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate).
Aplicaciones Científicas De Investigación
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been used in scientific research to study its effects on lipid metabolism and cholesterol homeostasis. It has been shown to increase the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in the blood, leading to a decrease in blood triglyceride levels. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to increase the expression of genes involved in cholesterol metabolism, leading to a decrease in LDL cholesterol levels.
Propiedades
Número CAS |
14496-66-3 |
|---|---|
Nombre del producto |
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) |
Fórmula molecular |
C23H26Cl2O6 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C23H26Cl2O6/c1-15(29-21(27)23(4,5)31-19-12-8-17(25)9-13-19)14-28-20(26)22(2,3)30-18-10-6-16(24)7-11-18/h6-13,15H,14H2,1-5H3 |
Clave InChI |
XBGRDKKBYZSYFW-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Sinónimos |
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



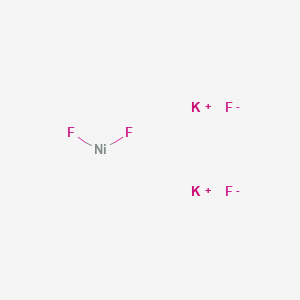
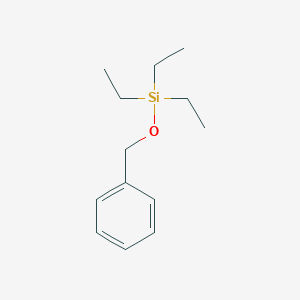
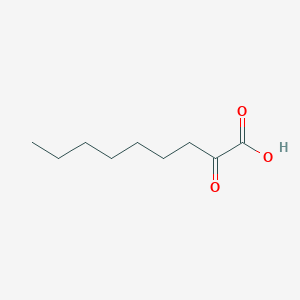
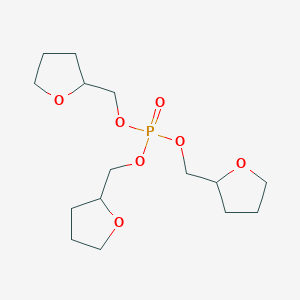
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
